![molecular formula C8H5ClN4 B2630203 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile CAS No. 1104381-00-1](/img/structure/B2630203.png)
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Übersicht
Beschreibung
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 1st position, and a carbonitrile group at the 4th position of the imidazo[4,5-c]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles. For instance, the cyclization of 2-chloro-3-cyanopyridine with methylamine under basic conditions can yield the desired compound. The reaction typically requires a nickel catalyst and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the imidazo[4,5-c]pyridine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nickel Catalysts: Used in cyclization reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Material Science: The compound is used in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Biological Research: It serves as a tool for studying biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile: Lacks the chloro group at the 6th position.
6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile: Lacks the methyl group at the 1st position.
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine: Lacks the carbonitrile group at the 4th position.
Uniqueness
The uniqueness of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-chloro-1-methylimidazo[4,5-c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-13-4-11-8-5(3-10)12-7(9)2-6(8)13/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHKBWMDRJSRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C=C21)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
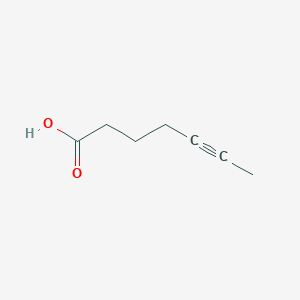
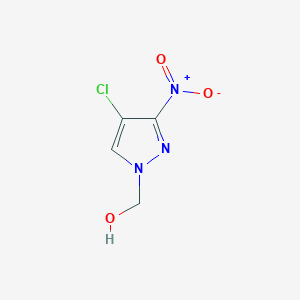
![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2630122.png)
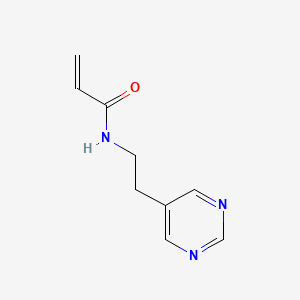
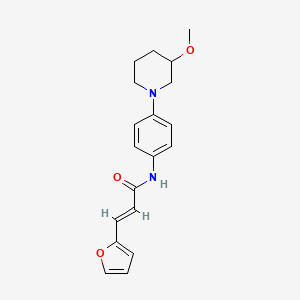
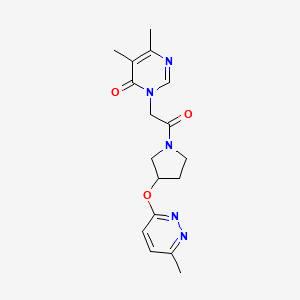
![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2630129.png)


![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2630135.png)
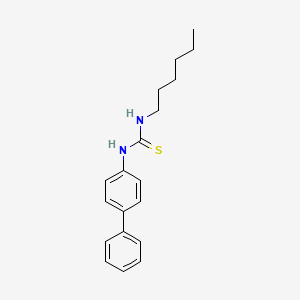
![N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride](/img/structure/B2630139.png)

